molecular formula C12H18FNO B6793515 N-[(1R,2S)-2-fluorocyclopentyl]cyclohexene-1-carboxamide

N-[(1R,2S)-2-fluorocyclopentyl]cyclohexene-1-carboxamide

Cat. No.: B6793515
M. Wt: 211.28 g/mol
InChI Key: XJZFCXPWAPYIPA-WDEREUQCSA-N
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Description

N-[(1R,2S)-2-fluorocyclopentyl]cyclohexene-1-carboxamide is a synthetic compound characterized by the presence of a fluorocyclopentyl group attached to a cyclohexene carboxamide structure

Properties

IUPAC Name

N-[(1R,2S)-2-fluorocyclopentyl]cyclohexene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c13-10-7-4-8-11(10)14-12(15)9-5-2-1-3-6-9/h5,10-11H,1-4,6-8H2,(H,14,15)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZFCXPWAPYIPA-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)NC2CCCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)C(=O)N[C@@H]2CCC[C@@H]2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-fluorocyclopentyl]cyclohexene-1-carboxamide typically involves the following steps:

    Formation of the Fluorocyclopentyl Intermediate: The initial step involves the preparation of the fluorocyclopentyl intermediate through a fluorination reaction. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Cyclohexene Carboxamide Formation: The next step involves the formation of the cyclohexene carboxamide structure. This can be achieved through a reaction between cyclohexene and a suitable carboxamide precursor under controlled conditions.

    Coupling Reaction: The final step involves the coupling of the fluorocyclopentyl intermediate with the cyclohexene carboxamide structure. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-fluorocyclopentyl]cyclohexene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

N-[(1R,2S)-2-fluorocyclopentyl]cyclohexene-1-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-fluorocyclopentyl]cyclohexene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,2S)-2-fluorocyclopentyl]cyclohexene-1-carboxamide: Unique due to the presence of the fluorocyclopentyl group.

    N-[(1R,2S)-2-chlorocyclopentyl]cyclohexene-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[(1R,2S)-2-bromocyclopentyl]cyclohexene-1-carboxamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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